N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a trifluorobenzyl group attached to a piperidin-4-amine moiety, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the piperidin-4-amine moiety.
Reduction: Formation of reduced derivatives of the trifluorobenzyl group.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The piperidin-4-amine moiety plays a crucial role in the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
- N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride
- N-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride
Uniqueness
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly enhances its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This unique structure also contributes to its higher binding affinity and selectivity in biological applications .
Biological Activity
N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and biological activity. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on a review of current literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C₁₂H₁₅F₃N₂·2HCl
- Molecular Weight : 317.18 g/mol
- CAS Number : 1349717-05-0
The trifluorobenzyl group enhances the compound's electron-withdrawing properties, which can improve its stability and interaction with biological targets.
This compound interacts with specific enzymes and receptors. The trifluorobenzyl moiety is crucial for enhancing binding affinity towards molecular targets, potentially modulating their activity. This interaction can lead to inhibition or activation of various signaling pathways, making it valuable in pharmacological research aimed at developing new therapeutic agents.
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Receptor Binding : The compound exhibits significant binding affinity towards several receptors involved in neurological and oncological pathways. Its structural similarities to other biologically active molecules suggest potential for modulating receptor activity effectively.
- Inhibition Studies : Research indicates that this compound can inhibit specific kinases and enzymes associated with cancer progression. For instance, studies have shown it can inhibit FLT3 kinase activity with an IC₅₀ value of 7.89 nM .
- Cell Growth Inhibition : In vitro assays have demonstrated that the compound can suppress cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several case studies highlight the compound's efficacy:
- A study demonstrated that the compound effectively inhibited growth in MV4-11 leukemia cells when administered orally at a dosage of 20 mg/kg without significant cardiotoxicity .
- Another investigation into its effects on thyroid carcinoma cells revealed that it could induce apoptosis while suppressing cell proliferation through downregulation of RET signaling pathways .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | IC₅₀ Value (nM) | Target | Effect |
---|---|---|---|
FLT3 Kinase Inhibition | 7.89 | FLT3 | Inhibition of kinase activity |
MV4-11 Cell Growth Inhibition | - | MV4-11 Leukemia Cells | Suppression of proliferation |
Thyroid Carcinoma Activity | - | RET Signaling Pathway | Induction of apoptosis |
Properties
IUPAC Name |
N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWSXZKTLDIJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.